![molecular formula C13H17NO3S B7337841 N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide](/img/structure/B7337841.png)
N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is also known by the chemical name MK-2206 and is classified as an AKT inhibitor. AKT is a protein that is involved in cell growth and survival, and its dysregulation has been linked to many diseases, including cancer.
作用機序
N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide works by inhibiting the activity of AKT, which is a protein kinase that is involved in many cellular processes, including cell growth, survival, and metabolism. AKT is activated by a variety of signals, including growth factors and hormones, and it plays a critical role in promoting cell proliferation and survival. By inhibiting AKT, this compound may be able to slow or stop the growth of cancer cells and improve the effectiveness of chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of AKT, which is a key signaling pathway involved in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
One advantage of using N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide in lab experiments is its specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition on cellular processes and disease progression. However, one limitation is that this compound may not be effective in all types of cancer or in all patients. Additionally, it may have off-target effects that could affect the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide. One area of interest is the development of combination therapies that include this compound and other drugs that target different signaling pathways involved in cancer. Another area of interest is the development of biomarkers that can be used to predict which patients are most likely to benefit from treatment with this compound. Additionally, researchers may investigate the potential use of this compound in other diseases, such as neurodegenerative disorders, where AKT dysregulation has been implicated.
合成法
The synthesis of N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide involves several steps, including the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with the cyclopropylamine to form the desired product.
科学的研究の応用
N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic properties in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of AKT, which is a key signaling pathway involved in cell growth and survival. By inhibiting AKT, this compound may be able to slow or stop the growth of cancer cells and improve the effectiveness of chemotherapy.
特性
IUPAC Name |
N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2)8-11(13)14-12(15)9-4-6-10(7-5-9)18(3,16)17/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQRDIGPBXBNHC-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
![N-cyclopropyl-N-[[1-[(1S,2S)-2-phenylcyclopropanecarbonyl]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B7337769.png)
![(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7337789.png)
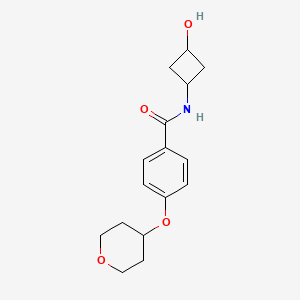
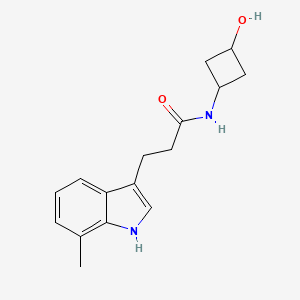
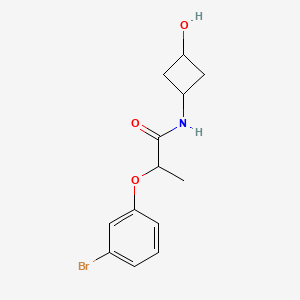
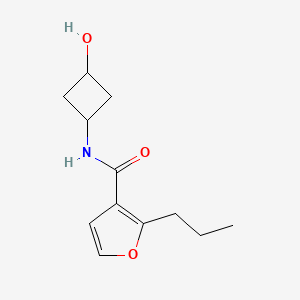
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)
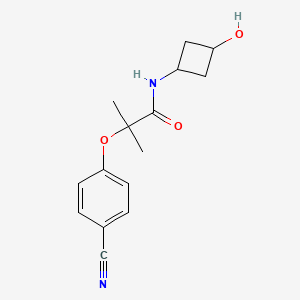
![N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide](/img/structure/B7337840.png)
![2-fluoro-N-[(2S)-1-[2-(fluoromethyl)morpholin-4-yl]-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B7337847.png)
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
![(3R,4S)-1-[2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337855.png)
![3-chloro-2-methyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]benzamide](/img/structure/B7337857.png)
